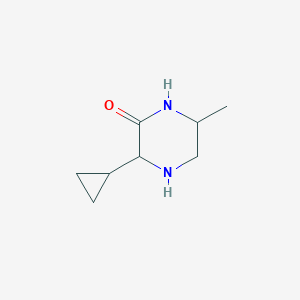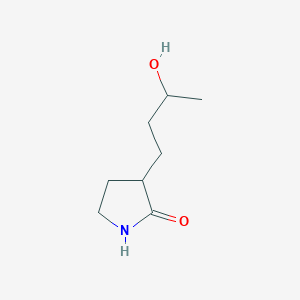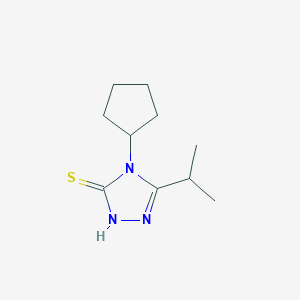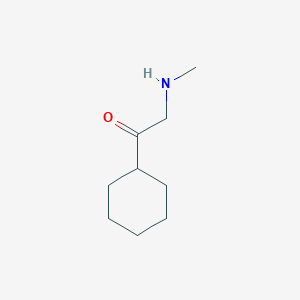![molecular formula C15H20ClN3O4 B13192796 6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid](/img/structure/B13192796.png)
6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid is a chemical compound with the molecular formula C15H20ClN3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a piperazine ring, a chloropyridine moiety, and a tert-butoxycarbonyl (Boc) protecting group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the Chloropyridine Moiety: The chloropyridine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a chloropyridine derivative.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperazine ring. This is typically achieved by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the chloropyridine moiety.
Reduction: Reduction reactions can be performed on the piperazine ring or the chloropyridine moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the chloropyridine moiety, while substitution reactions may result in the formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperazine ring and chloropyridine moiety are key functional groups that interact with biological molecules, influencing their activity and function. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions during its use in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
2-[6-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: This compound has a similar piperazine and Boc protecting group but differs in the pyridine moiety and additional propoxy group.
4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]benzoic acid: This compound shares the piperazine and Boc protecting group but has a benzoic acid moiety instead of the chloropyridine moiety.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar piperazine and Boc protecting group but differs in the aminopyridine moiety.
Uniqueness
6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloropyridine moiety, in particular, distinguishes it from other similar compounds and contributes to its specific reactivity and applications in research and industry.
Propiedades
Fórmula molecular |
C15H20ClN3O4 |
|---|---|
Peso molecular |
341.79 g/mol |
Nombre IUPAC |
5-chloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(22)19-8-6-18(7-9-19)12-10(16)4-5-11(17-12)13(20)21/h4-5H,6-9H2,1-3H3,(H,20,21) |
Clave InChI |
LINLWHLBTPUEFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13192745.png)

![Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13192749.png)






